molecular formula C19H18ClN5O4 B1143416 Disperse Red 54 CAS No. 12217-86-6

Disperse Red 54

Cat. No. B1143416
CAS RN: 12217-86-6
M. Wt: 415.83032
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disperse Red 54, also known as Disperse Red 3GFL, is a dye belonging to the S group . It appears as red grains and is used in various applications including high-temperature dyeing, thermosol, printing, and yarn dyeing .


Synthesis Analysis

The synthesis of Disperse Red 54 involves the diazotization of 2-Chloro-4-nitrobenzenamine and coupling with N-cyanoethyl-N-methoxycarbonylethylaniline .


Molecular Structure Analysis

The molecular formula of Disperse Red 54 is C19H18ClN5O4 . Its average mass is 415.830 Da and its monoisotopic mass is 415.104736 Da .


Chemical Reactions Analysis

The chemical reactions involved in the production of Disperse Red 54 include cyanoethylation, diazotisation, and azo coupling .


Physical And Chemical Properties Analysis

Disperse Red 54 has a density of 1.3±0.1 g/cm3, a boiling point of 622.6±55.0 °C at 760 mmHg, and a flash point of 330.3±31.5 °C . It has 9 H bond acceptors, 0 H bond donors, and 11 freely rotating bonds . Its polar surface area is 124 Å2 .

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas, or vapours, and contact with skin and eyes when handling Disperse Red 54 . In case of accidental release, it is advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

CAS RN

12217-86-6

Product Name

Disperse Red 54

Molecular Formula

C19H18ClN5O4

Molecular Weight

415.83032

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.